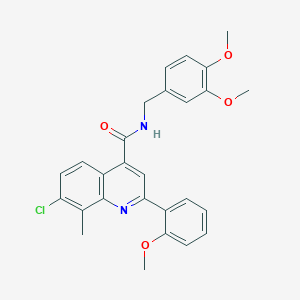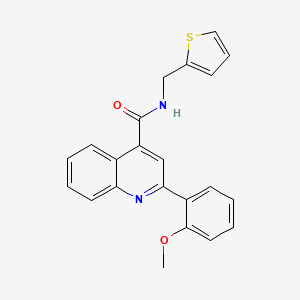
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction, where 2-thienylmethyl chloride is reacted with the quinoline derivative in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thienylmethyl groups, leading to the formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the thienylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and amines, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized quinoline derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted quinoline derivatives with various functional groups attached to the quinoline core or the thienylmethyl group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown potential as a pharmacological agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Biology: The compound has been investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound has been explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes, leading to modulation of their activity.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide can be compared with other quinoline derivatives:
Similar Compounds: Examples include 2-(2-methoxyphenyl)-4-quinolinecarboxamide, N-(2-thienylmethyl)-4-quinolinecarboxamide, and 2-(2-methoxyphenyl)-N-methyl-4-quinolinecarboxamide.
Uniqueness: The presence of both the methoxyphenyl and thienylmethyl groups in this compound may confer unique properties, such as enhanced biological activity or improved material properties, compared to other quinoline derivatives.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-26-21-11-5-3-9-17(21)20-13-18(16-8-2-4-10-19(16)24-20)22(25)23-14-15-7-6-12-27-15/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDQGQBYFULLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3-methylquinoline](/img/structure/B4160837.png)
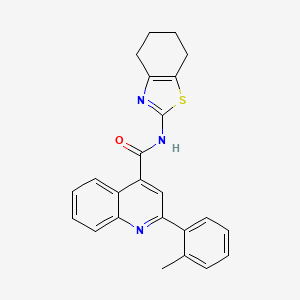
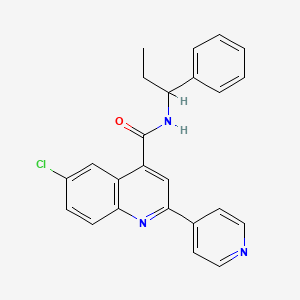
![8-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160846.png)
![3-chloro-4-{[1-(2,3-dihydroxypropyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4160859.png)
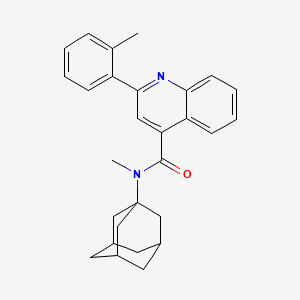
![6-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160871.png)
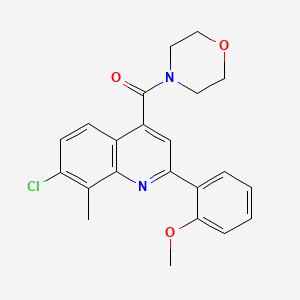
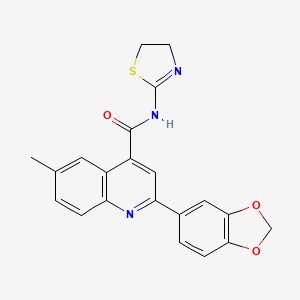
![6-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160885.png)
![6-chloro-4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4160889.png)
![8-[(5-acetyl-2-thienyl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4160904.png)
![3-({[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4160913.png)
